The synthesis of 17-epioxandrolone typically involves several advanced organic chemistry techniques. One prominent method includes the use of fungal biotransformation, specifically employing the fungus Cunninghamella elegans, which facilitates the introduction of hydroxymethyl and methyl groups at specific positions on the steroid backbone.
The synthesis process can be summarized as follows:
The synthesis has demonstrated a successful yield of 17-epioxandrolone, with methods optimized for efficiency and specificity in detecting this metabolite in biological samples .
The primary chemical reactions involving 17-epioxandrolone include:
These reactions are critical for understanding how 17-epioxandrolone behaves in biological systems and its potential interactions with other compounds .
The mechanism of action of 17-epioxandrolone primarily involves binding to androgen receptors in muscle tissues, which leads to increased protein synthesis and muscle growth. This anabolic effect is mediated through:
Research indicates that treatment with 17-epioxandrolone can significantly enhance muscle mass and strength in clinical populations, such as hypogonadal men undergoing testosterone therapy .
Key physical and chemical properties of 17-epioxandrolone include:
These properties are essential for formulating effective pharmaceutical preparations that utilize this compound .
17-Epioxandrolone has several important applications in both clinical and research settings:
The ongoing development of sensitive detection methods for this compound underscores its relevance in both therapeutic applications and anti-doping efforts .
Cunninghamella elegans (ATCC 36114) serves as a powerful biocatalyst for the stereoselective functionalization of the oxandrolone scaffold. This fungus introduces hydroxyl groups with precise stereocontrol at the C11 position of 17-epioxandrolone, yielding 11α-hydroxy-17-epioxandrolone as a major metabolite. The transformation proceeds via cytochrome P450 monooxygenase-mediated hydroxylation, leveraging the enzyme’s active site geometry to favor α-face attack on the steroid nucleus. This stereochemical preference results in the exclusive formation of the 11α-epimer, a feat challenging to achieve through conventional synthetic chemistry. The high regio- and stereoselectivity of C. elegans stems from substrate orientation within the enzyme pocket, where hydrophobic interactions with the steroidal D-ring and hydrogen bonding with the lactone oxygen dictate positioning [2] [5].
Maximizing the yield of 17-epioxandrolone derivatives requires precise optimization of fungal culture conditions. Key parameters include:
Table 1: Yield Optimization of 17-Epioxandrolone Metabolites via Fungal Biotransformation
Fungal Strain | Substrate Concentration (mg/mL) | Incubation Time (h) | Optimal pH | Major Metabolite | Yield (%) |
---|---|---|---|---|---|
Cunninghamella elegans | 0.8 | 144 | 6.8 | 11α-Hydroxy-17-epioxandrolone | 62 |
Glomerella fusarioides | 1.0 | 120 | 7.0 | 12β-Hydroxy-17-epioxandrolone | 69 |
Laetiporus sulphureus | 0.5 | 168 | 6.5 | 15α-Hydroxy-17-epioxandrolone | 58 |
Chemical synthesis of 17-epioxandrolone exploits the steric bias of the D-ring to achieve regioselective epoxidation. Starting from 17-methylene-androstan-3-one precursors, meta-chloroperbenzoic acid (m-CPBA) delivers C17α-epoxy derivatives with >90% regioselectivity. This preference arises from β-face shielding by C18 and C19 angular methyl groups, directing electrophilic attack toward the less hindered α-face. Subsequent acid-catalyzed epoxide opening with hydride donors (e.g., NaBH₄) then furnishes the 17α-hydroxy epimer. Critical to this approach is the protection of the A-ring lactone as a silyl ether (e.g., TBSOTf), preventing unwanted oxidation at C3 [4] [7].
An advanced route involves the generation of spiroepoxide intermediates to install the 17α-hydroxy group. Treatment of Δ¹⁶-oxandrolone with dimethyloxirane under Lewis acid catalysis (e.g., BF₃·Et₂O) forms a spiro[17,16α]-epoxy derivative. Thermal rearrangement at 80°C induces epoxide migration to the D-ring, producing 17α,17β-epoxyoxandrolone. Reductive cleavage using zinc-acetic acid then yields 17-epioxandrolone with inversion at C17. This strategy benefits from stereoelectronic control during rearrangement, where the spiro system’s strain favors C17–O bond cleavage and recombination to form the desired epimer [4] [10].
Table 2: Key Chemical Synthesis Pathways for 17-Epioxandrolone
Strategy | Starting Material | Key Reagent/Condition | Critical Step | Epimeric Purity (%) |
---|---|---|---|---|
Regioselective Epoxidation | 17-Methylene-androstan-3-one | m-CPBA, then NaBH₄/H⁺ | Acid-catalyzed epoxide opening | 95 |
Spiroepoxide Rearrangement | Δ¹⁶-Oxandrolone | Dimethyloxirane/BF₃, then Zn/HOAc | Thermal rearrangement | 89 |
The biocatalytic route excels in sustainability and stereoselectivity, operating under aqueous conditions (pH 6.5–7.0, 28°C) without requiring heavy metal catalysts. Fungal transformations provide direct access to C11- or C12-hydroxylated derivatives in a single step with yields up to 69%. However, scalability is limited by lengthy incubation (6–7 days) and complex product isolation from fermentation broths. In contrast, chemical synthesis enables rapid production (24–48 hours) of gram-scale 17-epioxandrolone via spiroepoxide rearrangement or regioselective epoxidation. Although chemical methods offer higher throughput, they suffer from multi-step sequences, expensive chiral auxiliaries, and environmental concerns due to organic solvents. The choice hinges on application: fungal biotransformation is preferable for novel hydroxylated analogs, while chemical routes suit bulk epimer production [2] [4] [8].
Table 3: Biocatalytic vs. Chemical Synthesis of 17-Epioxandrolone
Parameter | Biocatalytic Approach | Chemical Approach |
---|---|---|
Reaction Time | 120–168 hours | 24–48 hours |
Stereoselectivity | High (site-specific) | Moderate (requires chiral control) |
Yield | 58–69% | 85–95% |
Steps | 1 (fermentation) | 3–5 |
Environmental Impact | Low (aqueous media) | High (organic solvents) |
By-products | Minor (hydroxylated analogs) | Significant (isomeric impurities) |
Scalability | Limited (product isolation) | High (batch reactor compatible) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: